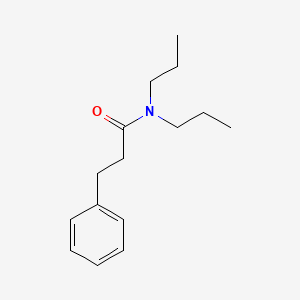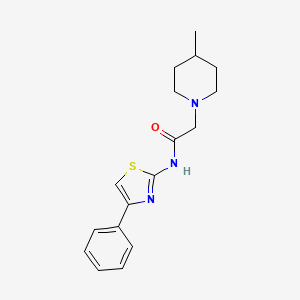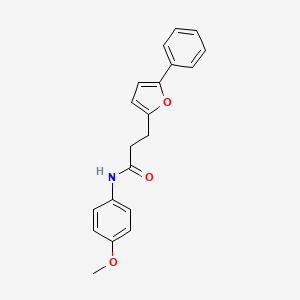
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the amide bond: This is typically done by reacting the intermediate with 4-methoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the amide group to an amine.
Substitution: Both the aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H19NO3/c1-23-17-9-7-16(8-10-17)21-20(22)14-12-18-11-13-19(24-18)15-5-3-2-4-6-15/h2-11,13H,12,14H2,1H3,(H,21,22) |
InChI Key |
FRILEAPROPHZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one](/img/structure/B11031426.png)
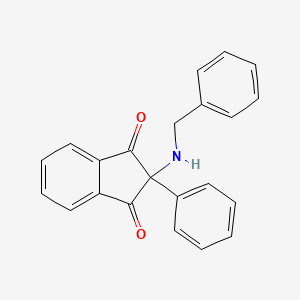
![N-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031434.png)
![3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11031444.png)
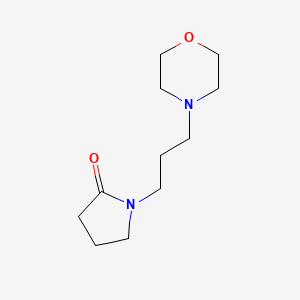
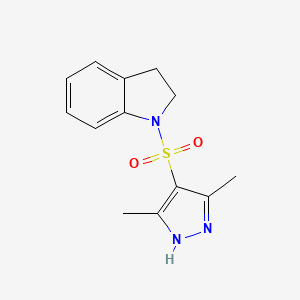
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)
![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)
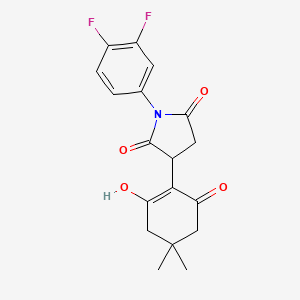
![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)
![1-[2-(Benzyloxy)-6-chloro-4-phenylquinolin-3-YL]ethanone](/img/structure/B11031528.png)
